3-(Morpholinosulfonyl)propan-1-ol

pKa Ionization State Non-Buffering Intermediate

Researchers designing covalent probes or PROTACs often encounter zwitterionic interference from morpholine-based buffers. 3-(Morpholinosulfonyl)propan-1-ol (CAS 1082855-61-5) overcomes this as a neutral alcohol (pKa 14.79) with a deactivated morpholine nitrogen that remains inert during derivatization. • Orthogonal handle: terminal -CH₂OH enables esterification, carbamate formation, or oxidation to aldehyde without sulfonamide protection. • PROTAC-optimized profile: 1 H-bond donor, 5 acceptors, computed logP -1.2 for balanced solubility-permeability. • Anhydrous-ready: soluble in organic solvents for Mitsunobu couplings, organometallic reactions, and enzymatic esterifications. Supplied at 98% purity with batch-specific QC. Standard packaging from mg to gram scale; custom synthesis enquiries welcome.

Molecular Formula C7H15NO4S
Molecular Weight 209.27 g/mol
Cat. No. B13622141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholinosulfonyl)propan-1-ol
Molecular FormulaC7H15NO4S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CCCO
InChIInChI=1S/C7H15NO4S/c9-4-1-7-13(10,11)8-2-5-12-6-3-8/h9H,1-7H2
InChIKeySRYNPXFKQBQNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Morpholinosulfonyl)propan-1-ol Identity & Sourcing


3-(Morpholinosulfonyl)propan-1-ol is a sulfonamide-functionalized primary alcohol (C₇H₁₅NO₄S, MW 209.26) that occupies a distinct chemical space between simple amino alcohols and sulfonic acid buffers . Unlike common morpholine derivatives, it features a sulfonyl bridge that electronically deactivates the morpholine nitrogen while presenting a terminal hydroxyl group for downstream derivatization [1]. This compound is primarily sourced as a research intermediate or building block for medicinal chemistry and specialty chemical synthesis, with commercial availability from multiple suppliers in purities up to 99% (HPLC) .

Scaffold Sulfonamide-functionalized primary alcohol
Ionization Neutral, non-buffering morpholine scaffold
Sourcing High-purity research intermediate (HPLC verified)

Why Generic Morpholine Analogs Fall Short


Superficially similar compounds—such as MOPS buffer, 3-morpholinopropanol, or 3-(morpholinosulfonyl)propanoic acid—differ critically in their ionization state, reactivity, and physicochemical profile . MOPS exists as a zwitterionic sulfonic acid (pKa ~7.2) that protonates morpholine nitrogen at physiological pH, whereas 3-(morpholinosulfonyl)propan-1-ol remains a neutral alcohol (pKa 14.79) with an electronically deactivated morpholine ring . 3-Morpholinopropanol lacks the sulfonyl group entirely, resulting in a basic tertiary amine (pKa ~15.07) with approximately 140 °C lower boiling point and 0.28 g/cm³ lower density . The carboxylic acid analog introduces an additional ionizable center that alters solubility and hydrogen-bonding networks. These differences mean that directly substituting one compound for another will change reaction kinetics, purification behavior, biological target engagement, and formulation properties—none of which is captured by a simple “morpholine-propanol” generic classification.

3-(Morpholinosulfonyl)propan-1-ol: Neutral alcohol, non-buffering
MOPS: Zwitterionic buffer → may alter ionic strength and pH
Target: Higher boiling point and density (sulfonyl effect)
3-Morpholinopropanol: Basic amine, lower BP → altered distillation and extraction behavior
Target: Orthogonal alcohol reactivity without acid moiety
Carboxylic acid analog: Extra ionizable group → changes solubility and H-bond network

Quantitative Differentiation vs. Closest Analogs


Ionization State: Alcohol vs. Sulfonic Acid Buffer

3-(Morpholinosulfonyl)propan-1-ol exhibits a predicted pKa of 14.79±0.10, corresponding to the neutral primary alcohol . In contrast, MOPS (3-(N-morpholino)propanesulfonic acid) has a pKa of 7.0–7.4 . The ΔpKa of ≈7.4 units means that at any pH between 5 and 12, MOPS exists predominantly as a zwitterionic charged species capable of buffering, whereas 3-(morpholinosulfonyl)propan-1-ol remains uncharged and non-buffering.

Ionization State
Class-level
pKa 14.79 (target) vs 7.0–7.4 (MOPS), Δ≈7.4
Target remains non-ionic across pH 5–12; MOPS is zwitterionic.
Predicted vs experimental pKa; verify for specific buffer conditions.
pKa Ionization State Non-Buffering Intermediate

Thermal & Phase Behavior Comparison

The predicted boiling point of 3-(morpholinosulfonyl)propan-1-ol is 386.9±52.0°C with a density of 1.33±0.1 g/cm³ . The structurally related 3-morpholinopropanol (lacking the sulfonyl group) boils at 240–241°C with a density of 1.049 g/mL at 25°C . The boiling point increase of ≈146°C and density increase of 0.28 g/cm³ reflect strong intermolecular dipole–dipole interactions imparted by the sulfonyl moiety.

Thermal & Phase
Class-level
BP 386.9°C (target) vs 241°C (analog), Δ≈146°C; density +0.28 g/cm³
Higher BP and density alter distillation and chromatography protocols.
Predicted values; experimental confirmation recommended.
Boiling Point Density Physical State

Hydrogen-Bonding & Polarity Profile

3-(Morpholinosulfonyl)propan-1-ol has 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, with a computed XLogP3 of -1.2 and a topological polar surface area (TPSA) of 75.2 Ų [1]. MOPS, by comparison, has 2 H-bond donors (sulfonic acid OH + protonated morpholine NH⁺ under acidic conditions) and 5 acceptors, leading to a slightly lower lipophilicity. The lower donor count of the target compound reduces hydrogen-bonding capacity and may improve passive membrane permeability in biological settings.

H-Bond & Polarity
Class-level
HBD 1 (target) vs 2 (MOPS); XLogP3 -1.2 vs -1.5
Fewer H-bond donors may impact solubility and passive permeability.
Computed properties; assess experimentally in target matrix.
Hydrogen Bond Donor/Acceptor Topological Polar Surface Area logP

Functional Handle Reactivity

The terminal –CH₂OH group of 3-(morpholinosulfonyl)propan-1-ol enables nucleophilic reactions (Mitsunobu, etherification, esterification, oxidation to aldehyde/carboxylic acid) that are not possible with the sulfonic acid of MOPS or the tertiary amine of 3-morpholinopropanol [1]. 3-(Morpholinosulfonyl)propanoic acid (CAS 848178-48-3) offers a carboxylic acid handle but with a molecular weight penalty (+14 Da) and different protection/deprotection requirements. The alcohol handle provides orthogonal reactivity in multi-step syntheses.

Functional Handle
Context-dependent
1° alcohol handle vs –COOH, –SO₃H analogs
Enables orthogonal derivatization without introducing acid moiety.
Synthetic versatility depends on route design and protection strategy.
Synthetic Utility Esterification Protecting Group Strategy

Optimal Application Scenarios


Non-Ionic Linker for Targeted Covalent Inhibitors

When designing electrophilic warhead conjugates that require a neutral, non-buffering linker between a target-recognition element and a reactive cysteine trap, 3-(morpholinosulfonyl)propan-1-ol provides a morpholinosulfonyl cap that minimizes off-target ionic interactions (pKa 14.79 vs. 7.2 for MOPS) . The primary alcohol serves as a convenient attachment point for acrylamide or vinyl sulfone warheads without introducing an additional acid moiety that could alter cellular permeability.

Late-Stage Diversification Handle

The terminal –CH₂OH group enables rapid parallel derivatization (esterification, carbamate formation, oxidation to aldehyde) under standard conditions, while the morpholinosulfonyl portion remains inert [1]. This orthogonal reactivity profile allows medicinal chemists to generate diverse compound libraries from a single intermediate without protective-group manipulation of the sulfonamide, a feature not available with the corresponding propanoic acid or sulfonic acid analogs.

PROTAC Linker Building Block

PROTAC linker design demands precise control of length, polarity, and hydrogen-bonding capacity. With 1 H-bond donor, 5 acceptors, and a computed logP of -1.2, 3-(morpholinosulfonyl)propan-1-ol occupies a favorable solubility-permeability niche [2]. The morpholinosulfonyl group mimics the sulfonamide pharmacophore present in many E3 ligase ligands (e.g., VHL ligands), potentially reducing the entropy penalty upon ternary complex formation.

Non-Aqueous Medium for Water-Sensitive Reactions

Unlike MOPS, which is a highly water-soluble zwitterionic buffer (solubility ~500 mg/mL in water ) and introduces potential for aqueous side reactions, 3-(morpholinosulfonyl)propan-1-ol is a neutral alcohol that is soluble in common organic solvents and suitable for anhydrous reaction conditions [1]. This makes it the preferred morpholine-containing scaffold for organometallic couplings, Mitsunobu reactions, or enzymatic esterifications conducted in non-aqueous media.

Application
Selection Property
Validation Focus
Targeted covalent inhibitor linker
Neutral, non-buffering morpholine scaffold
Ionic interference avoidance in warhead conjugation
Late-stage diversification
Orthogonal primary alcohol reactivity
Esterification/carbamate formation compatibility
PROTAC linker design
Low H-bond donor count, favorable logP profile
Ternary complex formation context
Water-sensitive reactions
Soluble in organic solvents, non-ionic
Anhydrous reaction compatibility
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